Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Description

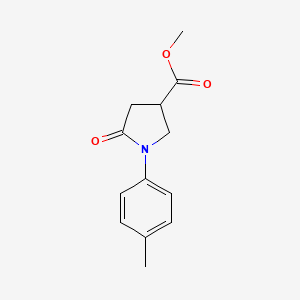

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-3-5-11(6-4-9)14-8-10(7-12(14)15)13(16)17-2/h3-6,10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSDUAUFGOYHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the pyrrolidine ring. The final step involves esterification with methanol to yield the desired compound. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolidinone derivatives with aryl substitutions at the 1-position and ester/carboxyl groups at the 3-position exhibit diverse biological activities. Below, Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is compared to structurally related compounds based on substituents, synthesis routes, physicochemical properties, and bioactivity.

Substituent Variations and Physicochemical Properties

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., methoxycarbonyl in ) increase polarity and melting points compared to electron-donating groups (e.g., methyl in ).

- Synthetic Routes: Common synthesis involves (1) condensation of itaconic acid with substituted anilines, followed by (2) esterification with methanol/H₂SO₄ . For example, the 4-methylphenyl analog (target compound) is synthesized via similar esterification steps .

Key Observations :

- Antibacterial Activity : Carboxylic acid derivatives (e.g., Compound 2 in ) show stronger antibacterial effects than esterified analogs, likely due to enhanced solubility and interaction with bacterial enzymes .

- Antioxidant Potential: Hydrazide derivatives (e.g., from ) exhibit superior radical scavenging, attributed to the –NH–NH₂ group’s redox activity .

Structural and Computational Insights

- Puckering Analysis: The 5-oxopyrrolidine ring adopts a non-planar conformation, with puckering parameters (e.g., amplitude ~0.5 Å) influenced by substituents .

- Crystallography : Derivatives like Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate are characterized via X-ray diffraction, confirming stereochemistry and bond lengths .

Biological Activity

Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a ketone group at position 5 and a methyl ester at position 3, along with a para-methyl substitution on the phenyl ring. This unique arrangement contributes to its chemical properties and potential biological activities.

Biological Activities

1. Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity. Its structure allows it to interact with microbial enzymes or receptors, potentially inhibiting their function. The compound has been investigated for its efficacy against various bacterial strains, showing promise as an antimicrobial agent .

2. Anti-inflammatory Effects:

The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, although specific mechanisms remain to be fully elucidated .

3. Anticancer Potential:

this compound is being explored as a lead compound in cancer research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific molecular targets involved in cell cycle regulation .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Signal Transduction Modulation: It could modulate signaling pathways that regulate inflammation and cell growth, contributing to its anti-inflammatory and anticancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study: Antimicrobial Activity

A study conducted on various derivatives of pyrrolidine compounds, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy .

Case Study: Anti-inflammatory Mechanism

In vitro assays showed that treatment with this compound led to a decrease in the expression of pro-inflammatory markers in macrophage cell lines. This supports its potential use in therapeutic applications aimed at inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves cyclization of 4-methylbenzaldehyde derivatives with pyrrolidine-2,5-dione under acidic catalysis. For example:

- Step 1: React 4-methylbenzaldehyde with pyrrolidine-2,5-dione in the presence of HCl (1.5 eq) at 80–100°C under reflux for 12–24 hours .

- Step 2: Esterification of the intermediate carboxylic acid using methanol and H₂SO₄ (60°C, 12 hours) yields the methyl ester .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 4-methylbenzaldehyde, HCl, reflux | 56–68% | |

| Esterification | Methanol, H₂SO₄, 60°C | 75–82% |

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection: Cool crystals to 100 K for reduced thermal motion. Use Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ SHELXS-97 for phase problem resolution via direct methods .

- Refinement: SHELXL-97 refines anisotropic displacement parameters. Achieve R-factor < 0.05 and wR₂ < 0.12 .

- Visualization: ORTEP-3 or WinGX generates thermal ellipsoid plots .

Q. What spectroscopic techniques confirm the identity of this compound?

Methodological Answer:

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and lactam groups) .

- NMR: ¹H NMR shows aromatic protons (δ 7.2–7.4 ppm, 4H) and pyrrolidine protons (δ 3.1–3.5 ppm). ¹³C NMR confirms ester (δ 170 ppm) and lactam (δ 175 ppm) carbons .

- Mass Spectrometry: ESI-MS provides molecular ion [M+H]⁺ (e.g., m/z 262.1 for C₁₄H₁₅NO₃) .

Q. What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination).

- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) with ATP/ADP-Glo™ detection .

- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets like COX-2 or proteases .

Advanced Questions

Q. How is conformational analysis of the pyrrolidine ring performed using crystallographic data?

Methodological Answer:

- Cremer-Pople Parameters: Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates.

- Software: PLATON or custom scripts compute deviations from the mean plane. For example, q = 0.45 Å and φ = 18° indicate a twisted envelope conformation .

- Validation: Compare with DFT-optimized geometries (B3LYP/6-31G*) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to assess solution-phase flexibility.

- DFT Calculations: Compare experimental XRD bond lengths with theoretical values. For example, a C=O bond discrepancy of 0.02 Å may indicate crystal packing effects .

- Cross-Validation: Pair XRD with solid-state NMR or Raman spectroscopy .

Q. What methods resolve enantiomers of this compound, and how is enantiomeric excess determined?

Methodological Answer:

- Chiral HPLC: Use Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min). Retention times differentiate (R) and (S) enantiomers .

- SFC: Supercritical fluid chromatography (CO₂/ethanol) achieves baseline separation.

- Enantiomeric Excess: Measure [α]D or integrate HPLC peaks. A study achieved >99% ee via preparative SFC .

Q. How to optimize synthesis when intermediates are unstable?

Methodological Answer:

- One-Pot Synthesis: Avoid isolating intermediates. For example, sequential addition of 4-methylbenzaldehyde and pyrrolidine-2,5-dione in anhydrous THF .

- Protective Groups: Use Boc-protected amines to stabilize reactive sites.

- Monitoring: LC-MS tracks degradation (e.g., hydrolysis of lactam intermediates) .

Q. How to assess hydrolytic stability of the ester group under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C.

- HPLC Analysis: Quantify degradation products (e.g., free carboxylic acid) at t = 0, 6, 12, 24 hours.

- Kinetic Modeling: Fit data to first-order kinetics (t₁/₂ = ln2/k). A related ester showed t₁/₂ = 8.2 hours in gastric fluid .

Q. How to model ligand-protein interactions computationally?

Methodological Answer:

- Docking Software: AutoDock Vina or Schrödinger Glide.

- Preparation: Protonate the compound at pH 7.4 using OpenBabel. Align to target (e.g., COX-2 PDB: 1PXX).

- Scoring: MM-GBSA calculates binding free energy. A trifluoromethyl analog showed ΔG = -9.2 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.